![molecular formula C24H24N2O4 B4023633 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4023633.png)
2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Description
Synthesis Analysis
The synthesis of derivatives closely related to 2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves multi-component reactions and green chemistry approaches. For example, a highly efficient synthesis method for N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives utilizes a three-component reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, highlighting a simple workup and ease of separation from the reaction mixture (Sabbaghan & Hossaini, 2012).
Molecular Structure Analysis
The crystal structure of related compounds, such as N-[5-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide, shows centrosymmetric hydrogen-bonded dimers facilitated by N–H···O interactions. This structuring is further supported by π–π interactions and weak C–H···O hydrogen bonding, demonstrating the complexity and stability of its molecular framework (Kranjc et al., 2012).
Chemical Reactions and Properties
In the synthesis and transformations of derivatives, various reactions, such as heating with polyphosphoric acid or reaction with hydrazine hydrate, result in the formation of different functionalized compounds, highlighting the chemical reactivity and versatility of the core structure (Cucek & Verček, 2008).
Physical Properties Analysis
The physical properties of similar compounds have been characterized using techniques like X-ray diffraction, IR, NMR, and UV-Vis spectroscopy, which provide insights into their geometric structure, bond lengths, angles, and electronic properties. Such analyses contribute to understanding the molecular conformation, electronic structure, and potential intermolecular interactions (Demir et al., 2016).
properties
IUPAC Name |
2-benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-29-21-13-12-17(16-22(21)30-2)14-15-25-24(28)19-10-6-7-11-20(19)26-23(27)18-8-4-3-5-9-18/h3-13,16H,14-15H2,1-2H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUMUOSRRQZFIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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